Cis-(3aS,6aS) Configuration vs. Racemic Mixture: Defined Stereochemistry for Chiral Drug Scaffold Construction
The target compound possesses the specific (3aS,6aS) absolute configuration, forming a cis-fused bicyclic system. In contrast, the widely available racemic mixture (CAS 132414-81-4) contains both enantiomers in a 1:1 ratio. For chiral drug discovery applications, use of a single enantiomer avoids the need for downstream resolution steps and eliminates uncertainty regarding the contribution of each enantiomer to biological activity. Vendors supply the (3aS,6aS) enantiomer at ≥95% purity (typically 96-97%) . The (3aR,6aR) enantiomer (CAS 370882-39-6) is also commercially available, with a reported purity of 96% [1].
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | Single cis enantiomer, (3aS,6aS) absolute configuration, ≥95% purity, CAS 180975-51-3 |
| Comparator Or Baseline | Racemic mixture: cis-(±)-5-Boc-hexahydropyrrolo[3,4-b]pyrrole, CAS 132414-81-4, 97% purity; (3aR,6aR) enantiomer: CAS 370882-39-6, 96% purity |
| Quantified Difference | The (3aS,6aS) enantiomer provides a single defined stereoisomer vs. the racemic mixture containing 50% of the opposite enantiomer. Purity specifications are comparable across vendors (95-97%) [1]. |
| Conditions | Vendor certificate of analysis; stereochemistry confirmed by InChI Key: NYGXZCRPVBPJTA-DTWKUNHWSA-N |
Why This Matters
In chiral drug discovery, a defined single enantiomer eliminates confounding biological data from the opposite enantiomer and avoids costly chiral resolution steps during scale-up.
- [1] Coolpharm. (2024). (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6), 96% purity. Product Page. View Source
